2,4-Dimethoxybutanoic acid
Description
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,4-dimethoxybutanoic acid |
InChI |
InChI=1S/C6H12O4/c1-9-4-3-5(10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
CTPTZKWGBDYWHT-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves the carboxylation of suitable alkyl or aromatic precursors with carbon dioxide (CO₂) in the presence of catalysts under controlled conditions. It is particularly advantageous for synthesizing derivatives with functional groups amenable to carboxylation.
Process Details
- Reactants : Alkyl precursors such as 2,4-dimethoxybutane derivatives or aromatic compounds like methyl-substituted benzenes.
- Catalysts : Aluminum chloride (AlCl₃) or other Lewis acids facilitate electrophilic substitution and carboxylation.
- Reaction Conditions :
- Temperature: 25–40°C
- Pressure: 0.2–0.7 MPa
- Duration: 5–10 hours
- Solvent: Organic solvents like dichloromethane or tetrahydrofuran (THF)
- In a stirred reactor, the precursor (e.g., methylated aromatic compound) and catalyst are combined.
- CO₂ gas is introduced, replacing atmospheric air, and the mixture is pressurized.
- The reaction proceeds under stirring at the specified temperature and pressure.
- Post-reaction, the mixture is quenched with dilute hydrochloric acid, and the organic phase is separated.
- pH adjustments and filtration yield the crude product, which is purified via recrystallization or chromatography.
- This method yields 2,4-dimethoxybenzoic acid with yields up to 91%, with process parameters optimized to minimize by-products.
Aromatic Nucleophilic Substitution and Side-Chain Functionalization
Synthesis from Halogenated Precursors
This route involves halogenation of methoxy-substituted aromatic compounds, followed by nucleophilic substitution and oxidation steps to produce the target acid.
- Halogenation of 2,4-dimethoxybenzene derivatives using halogenating agents like sulfuryl chloride or N-bromosuccinimide under controlled temperature.
- Conversion of halogenated intermediates to carboxylic acids via side-chain oxidation or via Grignard reagents followed by carbonation.
Example Protocol
- Halogenation of 2,4-dimethoxybenzene at 30–60°C yields 2-halo-4,5-dimethoxybenzenes.
- Subsequent reaction with paraformaldehyde and hydrochloric acid at 40–90°C produces halogenated benzyl chlorides.
- Oxidation with potassium permanganate or other oxidants converts these intermediates into 2,4-dimethoxybenzoic acid with yields exceeding 95%.
Decarboxylation of Precursors
Decarboxylation of 2,4-Dimethoxybenzoic Acid
This method involves decarboxylation of methyl or related derivatives under acidic conditions, often used to generate the acid from its esters or related compounds.
- Acidic decarboxylation is catalyzed by acids such as sulfuric acid or phosphoric acid at elevated temperatures (around 150–200°C).
- The process is accelerated in the presence of catalysts or under microwave irradiation to improve efficiency.
- Acid-catalyzed decarboxylation is sensitive to solution pH and temperature, with kinetic studies indicating an endothermic process requiring precise control to prevent side reactions.
Summary of Preparation Methods in Tabular Form
| Method | Precursors | Catalysts/Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Carbon Dioxide Carboxylation | M-xylene derivatives | AlCl₃, CO₂ | 25–40°C, 0.2–0.7 MPa, 5–10 h | 91% | High selectivity, suitable for industrial scale |
| Aromatic Halogenation & Oxidation | 2,4-Dimethoxybenzene derivatives | NBS, SO₂Cl₂, KMnO₄ | 30–90°C | >95% | Efficient, multi-step process |
| Decarboxylation of Esters | Methyl esters of 2,4-dimethoxybenzoic acid | Sulfuric acid | 150–200°C | Variable | Used for derivatization or specific applications |
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted butanoic acid derivatives
Scientific Research Applications
2,4-Dimethoxybutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dimethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
4,4-Dimethoxybutanoic Acid: Features methoxy groups at both 4-positions, synthesized via hydrolysis of methyl 4,4-dimethoxybutanoate under acidic conditions .
4-Methoxy-2,4-dioxobutanoic Acid (CAS 13192-05-7): Contains a ketone group at the 2-position and a methoxy group at the 4-position, leading to enhanced electrophilicity compared to purely alkyl-substituted acids .
4-(N,N-Dimethylamino)butanoic Acid: Substituted with a dimethylamino group at the 4-position, altering basicity and coordination properties .
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | pKa* | Solubility |
|---|---|---|---|---|---|
| 2,4-Dimethoxybutanoic Acid | C₆H₁₂O₅ | 164.16 | -COOH, -OCH₃ (2,4-positions) | ~3.5-4.2 | Polar solvents |
| 4,4-Dimethoxybutanoic Acid | C₆H₁₂O₅ | 164.16 | -COOH, -OCH₃ (4,4-positions) | ~4.0-4.5 | Moderate in H₂O |
| 4-Methoxy-2,4-dioxobutanoic Acid | C₅H₆O₅ | 146.10 | -COOH, -OCH₃, ketone | ~2.8-3.2 | Low in H₂O |
| 4-(N,N-Dimethylamino)butanoic Acid | C₆H₁₃NO₂ | 131.17 | -COOH, -N(CH₃)₂ | ~4.8-5.5 | High in polar solvents |
*Estimated based on substituent effects .
Research Findings and Data Tables
Table 2: Thermal Stability Data
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | |
|---|---|---|---|
| 4-Methoxy-2,4-dioxobutanoic Acid | 105–107 | >200 | |
| 2,4-Dimethoxybenzoic Acid | 107–109 | 220 (sublimation) |
Biological Activity
2,4-Dimethoxybutanoic acid (DMBA) is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H14O4
- Molecular Weight : 198.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that DMBA could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vivo studies have demonstrated that DMBA can significantly reduce inflammation in animal models. A study involving rats induced with inflammation showed that treatment with DMBA resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
Case Study :
- Objective : To evaluate the anti-inflammatory effects of DMBA.
- Method : Rats were treated with DMBA for two weeks post-inflammation induction.
- Results : The levels of inflammatory cytokines decreased by approximately 50% compared to the control group.
The biological activity of DMBA is believed to be mediated through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : DMBA appears to inhibit the production of pro-inflammatory cytokines.
- Antioxidant Properties : It may also exhibit antioxidant properties, reducing oxidative stress in cells.
- Modulation of Enzyme Activity : DMBA has been shown to modulate the activity of certain enzymes involved in inflammatory pathways.
Toxicological Profile
While the therapeutic potential of DMBA is promising, its safety profile must also be considered. Toxicological studies indicate that high doses can lead to hepatotoxicity and nephrotoxicity in animal models.
| Toxicity Parameter | Observed Effect |
|---|---|
| Liver Enzymes | Elevated ALT and AST levels |
| Kidney Function | Increased creatinine levels |
Q & A
Q. Table 1: Stability of this compound Under Storage Conditions
| Condition | Degradation Rate (%/month) | Key Degradation Product |
|---|---|---|
| 25°C, light-exposed | 15–20% | 2-Hydroxy-4-methoxybutanoic acid |
| 4°C, dark | <5% | None detected |
| pH 3 (aqueous solution) | 10–12% | 4-Methoxybutanoic acid |
Q. Table 2: Analytical Techniques for Quantification
| Technique | Limit of Detection (LOD) | Precision (RSD%) | Application Example |
|---|---|---|---|
| HPLC-UV | 0.1 µg/mL | 2.5% | Purity assessment in synthesis |
| GC-MS | 0.05 µg/mL | 1.8% | Trace analysis in soil |
| NMR | N/A | N/A | Structural confirmation |
Critical Considerations for Experimental Design
- Temporal Variability : For biomonitoring studies, collect samples at consistent times to account for diurnal metabolic fluctuations .
- Contamination Control : Use glassware washed with methanol to avoid plasticizer interference in MS analysis .
- Ethical Reporting : Disclose all quality control measures (e.g., blank samples, spike-recovery tests) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
